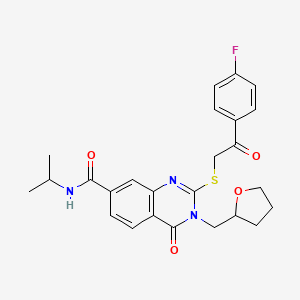
2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N-isopropyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a quinazoline derivative. Quinazolines are a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring . They have been widely studied due to their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the quinazoline core, followed by various functional group interconversions and coupling reactions to introduce the different substituents. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline core, a tetrahydrofuran ring, and a fluorophenyl group. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
As a quinazoline derivative, this compound could potentially undergo a variety of chemical reactions, depending on the specific reaction conditions and reagents used. These could include electrophilic aromatic substitution reactions on the phenyl ring, nucleophilic substitutions or additions on the carbonyl groups, and ring-opening reactions of the tetrahydrofuran ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorophenyl group could increase its lipophilicity, potentially improving its ability to cross cell membranes. The carbonyl and thio groups could participate in hydrogen bonding, influencing its solubility and reactivity .科学的研究の応用
Antimicrobial and Antibacterial Properties
Synthesis and Antimicrobial Study : Compounds with a structural foundation similar to the specified chemical, particularly those based on fluoroquinolone and thiazolidinone frameworks, have been synthesized and analyzed for their antimicrobial properties. These studies indicate a potential for these compounds to serve as bases for developing new antimicrobial agents. For example, a study explored the antimicrobial efficacy of synthesized compounds derived from a lead molecule closely related to quinolone, demonstrating significant antifungal and antibacterial activities (Patel & Patel, 2010).
Antibacterial Activities of Quinolones : Another facet of research has delved into the synthesis of quinolones containing heterocyclic substituents, showcasing enhanced in vitro antibacterial activity against a range of pathogens. These findings underscore the therapeutic potential of quinolones with specific substituents, indicating a promising avenue for the development of potent antibacterial agents (Cooper, Klock, Chu, & Fernandes, 1990).
Radiochemistry Applications
- Radioligands for Peripheral Benzodiazepine Receptors : The synthesis and evaluation of N-[11C]methylated quinoline-2-carboxamides as potential radioligands for imaging peripheral benzodiazepine receptors using positron emission tomography (PET) represent another significant application. Such studies are crucial for the noninvasive assessment of peripheral benzodiazepine type receptors in vivo, offering insights into their function and potential therapeutic targets (Matarrese et al., 2001).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxo-3-(oxolan-2-ylmethyl)-N-propan-2-ylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O4S/c1-15(2)27-23(31)17-7-10-20-21(12-17)28-25(29(24(20)32)13-19-4-3-11-33-19)34-14-22(30)16-5-8-18(26)9-6-16/h5-10,12,15,19H,3-4,11,13-14H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEPGVRBQUGXQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)F)CC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N-isopropyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

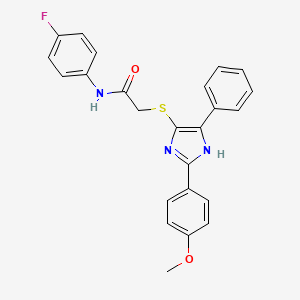
![N-(3,4-dimethoxybenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2684337.png)
![N-[(4-Fluorophenyl)methyl]-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide](/img/structure/B2684341.png)

![4-({2-[3-(2-Chlorophenyl)-4-cyano-5-isoxazolyl]vinyl}amino)benzenecarboxylic acid](/img/structure/B2684346.png)
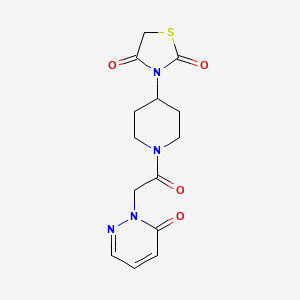

![Tert-butyl N-[(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl]carbamate;hydrochloride](/img/structure/B2684351.png)
![8-(3-((4-bromophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2684353.png)
![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2684354.png)
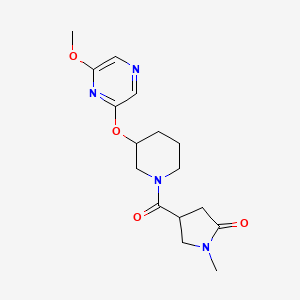
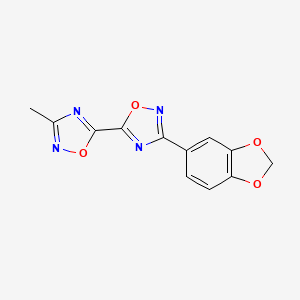
![{[(4-Isopropyl-3-methylanilino)carbonyl]amino}(dioxo)phenyl-lambda~6~-sulfane](/img/structure/B2684358.png)
